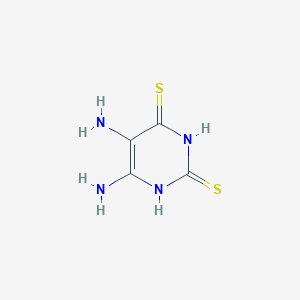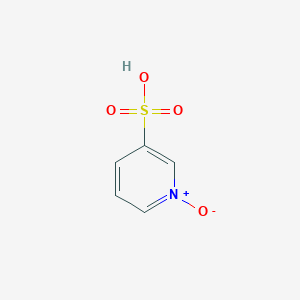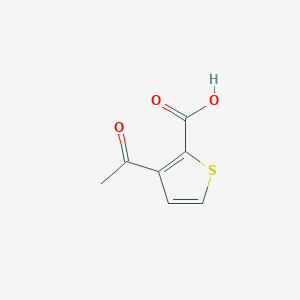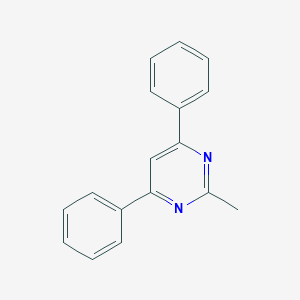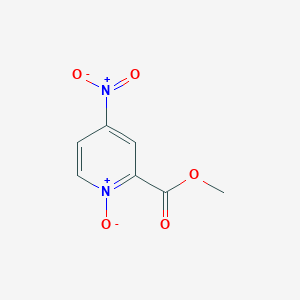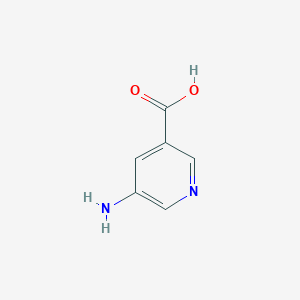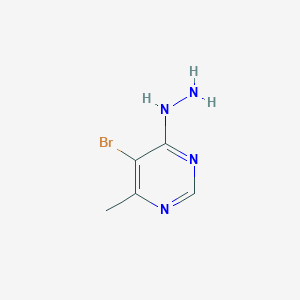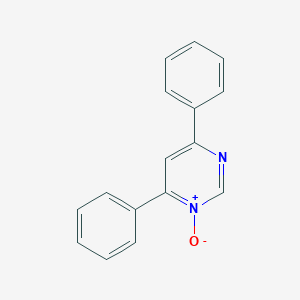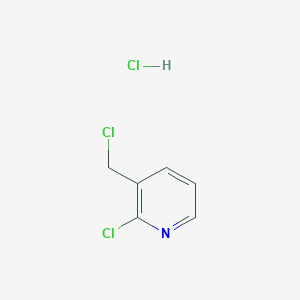
2-氯-3-(氯甲基)吡啶盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(chloromethyl)pyridine hydrochloride is an organohalide compound that consists of a pyridine core with a chloromethyl group and an additional chlorine atom. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.
科学研究应用
2-Chloro-3-(chloromethyl)pyridine hydrochloride has a wide range of applications in scientific research:
作用机制
Target of Action
2-Chloro-3-(chloromethyl)pyridine hydrochloride is primarily used as an intermediate in the synthesis of various pharmaceuticals and plant growth regulators . It is an alkylating agent , which means it can introduce an alkyl group into other molecules, making it a key player in many chemical reactions.
Mode of Action
As an alkylating agent, 2-Chloro-3-(chloromethyl)pyridine hydrochloride can transfer its chloromethyl group to other molecules . This property is crucial in its role as an intermediate in the synthesis of various compounds. The exact mode of action can vary depending on the specific reaction it’s involved in.
Biochemical Pathways
The specific biochemical pathways affected by 2-Chloro-3-(chloromethyl)pyridine hydrochloride would depend on the final compound that it’s used to synthesize. As an intermediate, it’s involved in the synthesis of a variety of different compounds, each of which could affect different biochemical pathways .
Action Environment
The action of 2-Chloro-3-(chloromethyl)pyridine hydrochloride as a chemical intermediate would be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . These factors could affect the efficiency of the reactions it’s involved in.
生化分析
Biochemical Properties
It is known to be an alkylating agent , which suggests that it could potentially interact with various biomolecules, such as enzymes and proteins, through alkylation reactions. Alkylation typically involves the transfer of an alkyl group from the alkylating agent to a biomolecule, which can significantly alter the function and activity of the biomolecule.
Cellular Effects
Given its role as an alkylating agent , it could potentially influence various cellular processes by modifying the structure and function of key biomolecules. This could impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As an alkylating agent , it likely exerts its effects at the molecular level through alkylation reactions, which involve the transfer of an alkyl group to a biomolecule. This can result in changes in the structure and function of the biomolecule, potentially leading to alterations in enzyme activity, binding interactions with other biomolecules, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(chloromethyl)pyridine hydrochloride typically involves the chlorination of 2-methylpyridine. The process includes mixing 2-methylpyridine with carbon tetrachloride and anhydrous sodium carbonate, followed by heating. Chlorine gas is then introduced under light irradiation, maintaining the temperature between 60-65°C. The reaction is monitored using gas chromatography to determine the endpoint. The product is then isolated by distillation and converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production of 2-Chloro-3-(chloromethyl)pyridine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
2-Chloro-3-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common compared to substitution.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Bases: Sodium hydroxide or potassium carbonate are often used to deprotonate nucleophiles and facilitate substitution.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine can produce a pyridylmethylamine derivative, while reaction with a thiol can yield a pyridylmethylthioether .
相似化合物的比较
Similar Compounds
2-Chloromethylpyridine: Similar in structure but lacks the additional chlorine atom on the pyridine ring.
3-Chloromethylpyridine: The chloromethyl group is positioned at the 3-position instead of the 2-position.
4-Chloromethylpyridine: The chloromethyl group is positioned at the 4-position instead of the 2-position.
Uniqueness
2-Chloro-3-(chloromethyl)pyridine hydrochloride is unique due to the presence of both a chloromethyl group and an additional chlorine atom on the pyridine ring. This dual functionality enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various substitution reactions and form stable derivatives is a key advantage over similar compounds .
属性
IUPAC Name |
2-chloro-3-(chloromethyl)pyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N.ClH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGKULABRRMPMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627239 |
Source


|
| Record name | 2-Chloro-3-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106651-82-5 |
Source


|
| Record name | 2-Chloro-3-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
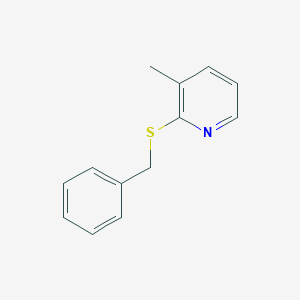
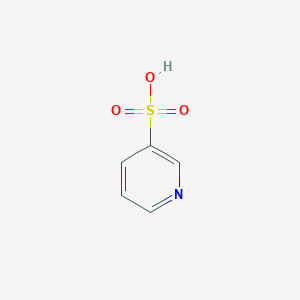
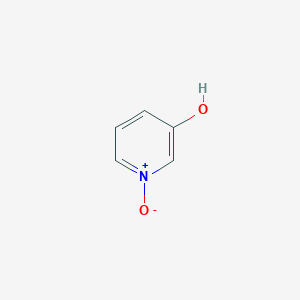
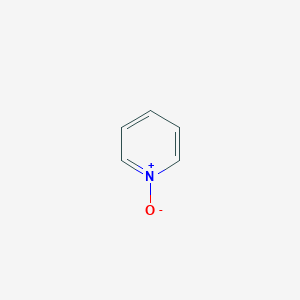
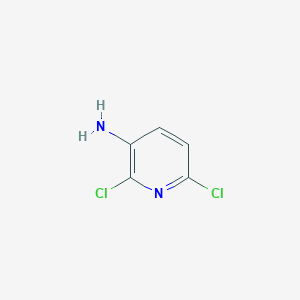
![6-Nitro-benzo[b]thiophene](/img/structure/B189477.png)
